![molecular formula C17H11N3OS B15213956 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one CAS No. 91119-03-8](/img/structure/B15213956.png)
4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one
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Overview
Description
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one is a heterocyclic compound that features an isothiazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with hydrazine hydrate in ethanol, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, forming stable complexes that prevent substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidine:
Uniqueness
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one is unique due to its specific fusion of isothiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and reaction conditions for obtaining 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one with high yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones under reflux conditions. Key steps include:
- Use of ethanol or DMF as solvents to enhance solubility of intermediates.
- Catalysts like triethylamine or acetic anhydride to promote cyclization (common in thiazolo-pyrimidine syntheses) .
- Temperature control (80–100°C) to avoid side reactions such as ring-opening or isomerization.
- Validation : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substituent positions (e.g., phenyl groups at C4 and C6) and thiazole-proton coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns unique to the thiazolo-pyrimidine scaffold .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and resolves isomers or byproducts .
Advanced Research Questions
Q. How can computational modeling optimize the electronic properties of thiazolo[5,4-d]pyrimidine derivatives for materials science applications?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). Thiazolo-pyrimidines exhibit narrow energy gaps (2.5–3.0 eV), making them suitable for organic semiconductors .
- Simulate charge-transfer properties using Gaussian or ORCA software to predict applications in electroluminescent devices or photovoltaic cells .
Q. How do researchers resolve contradictions in reported biological activities of thiazolo-pyrimidines across studies?
- Methodological Answer :
- Dose-Response Analysis : Use SRB assays or MTT protocols to standardize IC50 values across cell lines (e.g., A549, PC-3). Compound 123 (a thiazolo-pyrimidine derivative) showed apoptosis induction at 10 μM in A549 cells, validated via sub-G1 population analysis and PARP-1 cleavage .
- Toxicity Profiling : Compare intravenous LD50 values (e.g., 275 mg/kg in mice) from acute toxicity studies to contextualize therapeutic indices .
Q. What strategies are employed to enhance the pharmacokinetic profile of thiazolo-pyrimidine derivatives in drug development?
- Methodological Answer :
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or piperazine) to improve solubility without compromising membrane permeability. For example, 4-methoxyphenyl substituents enhance metabolic stability .
- Prodrug Design : Synthesize dihydrochloride salts (e.g., Imp. C in triazolo-pyrimidines) to enhance bioavailability .
Q. Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for thiazolo-pyrimidines in cancer cell lines?
- Root Causes :
- Cell Line Variability : Differential expression of drug transporters (e.g., P-gp) in A431 vs. HL-60 cells affects compound uptake .
- Isomeric Purity : Contamination by 5,7-diphenyl isomers (via incomplete cyclization) can skew activity results. Verify via 1H NMR coupling constants .
Q. Key Recommendations
Properties
CAS No. |
91119-03-8 |
---|---|
Molecular Formula |
C17H11N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4,6-diphenyl-[1,2]thiazolo[5,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-14(11-7-3-1-4-8-11)18-15(19-17(13)22-20-16)12-9-5-2-6-10-12/h1-10H,(H,20,21) |
InChI Key |
BMLUHXFONVJOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NSC3=NC(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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